molecular formula C30H26N2O4 B4289524 2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B4289524
M. Wt: 478.5 g/mol
InChI Key: DFJWZGFVBVGXSZ-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, furan, and phenanthridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core phenanthridinone structure, followed by the introduction of the furan and nitrophenyl groups. Key steps in the synthesis may include:

    Formation of the phenanthridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.

    Attachment of the nitrophenyl group: This can be accomplished through nitration reactions followed by coupling with the furan-containing intermediate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving nitro and furan groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves interactions with molecular targets and pathways in biological systems. The nitro group can participate in redox reactions, while the furan and phenanthridinone moieties can interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: Unique due to its combination of nitro, furan, and phenanthridinone groups.

    Other phenanthridinone derivatives: May lack the furan or nitro groups, resulting in different chemical and biological properties.

    Furan-containing compounds: May not have the phenanthridinone core, affecting their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its intricate structure, which combines multiple functional groups that can participate in diverse chemical and biological interactions

Properties

IUPAC Name

2,2-dimethyl-5-[5-(3-methyl-4-nitrophenyl)furan-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O4/c1-17-14-19(9-11-23(17)32(34)35)25-12-13-26(36-25)29-28-21(15-30(2,3)16-24(28)33)27-20-7-5-4-6-18(20)8-10-22(27)31-29/h4-14,29,31H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWZGFVBVGXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 2
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 4
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 5
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 6
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

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